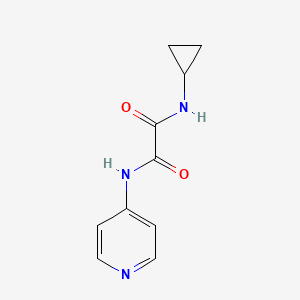
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the oxalamide family of compounds which have been found to have a wide range of biological activities.
Applications De Recherche Scientifique
Medicinal Chemistry
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide: has potential applications in medicinal chemistry due to its structural features that may allow it to interact with various biological targets. Its pyridinyl moiety can serve as a pharmacophore, potentially offering binding affinity to certain enzymes or receptors within the body. This compound could be a candidate for the development of new therapeutic agents after thorough bioactivity screening and optimization .
Agriculture
In the field of agriculture, N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide might be explored for its role in plant growth regulation or as a precursor to agrochemicals. Its structural analogs have been studied for their effects on plant physiology, suggesting that this compound could also contribute to the development of new agricultural products .
Materials Science
This compound’s potential in materials science lies in its ability to form coordination polymers and metal-organic frameworks (MOFs). These structures are of interest for their diverse applications, including gas storage, separation processes, and catalysis. The ability of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide to coordinate with metals could lead to the synthesis of novel materials with unique properties .
Environmental Science
In environmental science, N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide could be utilized in the synthesis of compounds that help in the detection or removal of pollutants. Its derivatives may act as ligands in coordination complexes that are capable of binding to heavy metals or organic contaminants, aiding in environmental remediation efforts .
Biochemistry
The compound’s relevance in biochemistry could be attributed to its potential as a building block for synthesizing complex molecules that mimic biological systems. It could be used in the study of enzyme-substrate interactions or in the design of molecules that can modulate biochemical pathways .
Pharmacology
In pharmacology, N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide may be investigated for its drug-like properties. Its structural framework could be modified to enhance its interaction with biological targets, leading to the discovery of new pharmacological agents. The compound’s potential effects on various physiological systems warrant further exploration .
Analytical Chemistry
Analytical chemists might explore the use of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide in the development of analytical methods. Its unique chemical structure could be beneficial in chromatography, spectroscopy, or as a standard in quantitative analysis, providing a means to measure or detect other substances .
Chemical Engineering
Finally, in chemical engineering, this compound could be involved in process optimization, serving as an intermediate in the synthesis of more complex chemicals. Its role could extend to the design of reactors and the development of efficient synthesis pathways for industrial-scale production .
Propriétés
IUPAC Name |
N-cyclopropyl-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9(12-7-1-2-7)10(15)13-8-3-5-11-6-4-8/h3-7H,1-2H2,(H,12,14)(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYQXULSENOGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2743389.png)

![1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2743392.png)


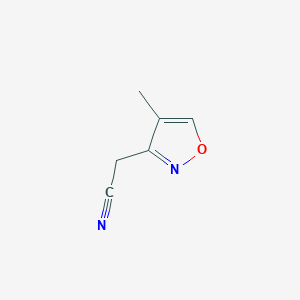
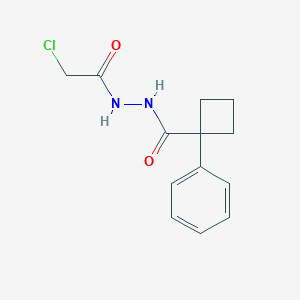
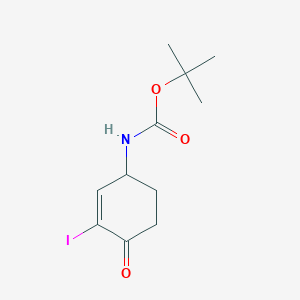
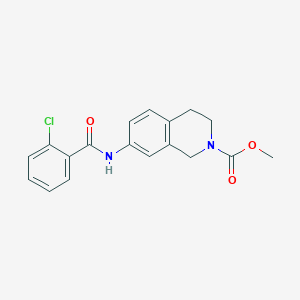
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2743405.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2743408.png)

![3-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2743411.png)